Methyl 2-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a trifluoromethyl group, a chloro-substituted aromatic ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps. One common approach starts with the preparation of the key intermediate, 4-chloro-3-(trifluoromethyl)benzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and esterification to yield the final product. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic ring and the pyrrolidine ring can undergo substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 2-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group and the chloro-substituted aromatic ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrrolidine ring may also contribute to the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl derivatives: These compounds share the chloro and trifluoromethyl groups but differ in the rest of the structure.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different substituents on the ring.
Thioacetate derivatives: Compounds with a thioacetate group but varying aromatic or heterocyclic rings.
Uniqueness
Methyl 2-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a trifluoromethyl group and a chloro-substituted aromatic ring enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3NO3S/c1-25-16(24)10-26-12-6-7-22(9-12)15(23)5-3-11-2-4-14(18)13(8-11)17(19,20)21/h2,4,8,12H,3,5-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUSMVLVHRLVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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